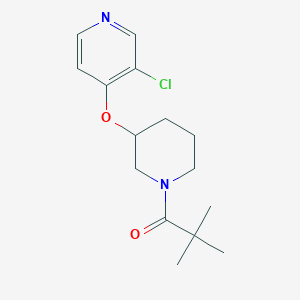

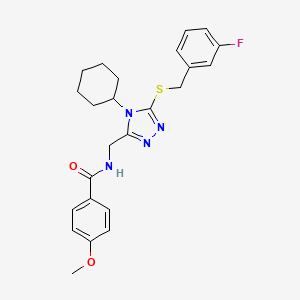

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide” is a complex organic compound. It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives have been reported to exhibit a wide diversity of pharmacological activities including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .

Synthesis Analysis

The synthesis of such compounds often involves the use of furan-2-carbonyl isothiocyanate as a precursor . Heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles can result in the formation of a new series of heterocycles . Another method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol .Molecular Structure Analysis

The molecular structure of such compounds can be determined by various techniques such as IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . The crystal structure can show the formation of two-dimensional (2D) layered structure .Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate, a key reactant in the synthesis of these compounds, is known for its reactivity. It contains an acyl group and a thiocyanate group, making it more reactive than alkyl isothiocyanates due to the presence of the electron-withdrawing acyl group .科学的研究の応用

Synthesis and Pharmacological Potential

Synthesis of Tetrahydroisoquinolines

A study described the lateral lithiation of related compounds, leading to the synthesis of tetrahydroisoquinolines, demonstrating a method that could potentially apply to the synthesis of "N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide" derivatives. These compounds have shown to be precursors to pharmacologically relevant molecules (Smith, El‐Hiti, & Hegazy, 2010).

Anticancer and Antimicrobial Activities

A derivative closely related to the compound was synthesized and found to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the compound's potential as a scaffold for developing therapeutic agents (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Novel Synthetic Approaches

Diastereoselective Alkylation

Research into the synthesis of the alkaloid (+)-corlumine utilized phenylalanine-derived precursors, illustrating a method that could potentially be adapted for the synthesis of "this compound" and its analogs. This approach emphasizes the compound's utility in synthesizing complex natural products (Huber & Seebach, 1987).

Cobalt-Catalyzed Cyclization

A study on cobalt-catalyzed cyclization of benzamides with alkynes to produce isoquinolone derivatives hints at a potential pathway for the synthesis of complex molecules utilizing "this compound" as a precursor, showcasing the synthetic versatility of such compounds (Manoharan & Jeganmohan, 2018).

Mechanistic Studies and Methodology Development

- Metal-Free Synthesis of 3-Arylquinolin-2-ones: An investigation into the metal-free synthesis of 3-arylquinolin-2-ones from acrylic amides via a highly regioselective 1,2-aryl migration presented a methodology that could be applicable to the synthesis of related "this compound" compounds. This study provides insights into the reaction mechanism and regioselectivity (Liu et al., 2016).

将来の方向性

Furan derivatives have been gaining attention in the field of medicinal chemistry due to their diverse biological activities . The future research could focus on synthesizing new furan derivatives and evaluating their biological activities. Additionally, the utilization of furan-2-carbonyl isothiocyanate as a precursor for the building of some novel heterocycles of expected biological activity could be explored further .

特性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-9-8-13-6-4-10-21(15(13)12-14)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTVURLZJCZIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[4-[(4-Methylpyrazol-1-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2974191.png)

![N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2974195.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)

![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2974202.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)

![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)